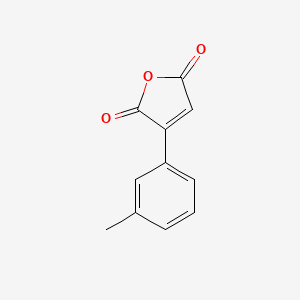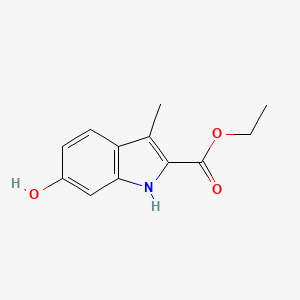
methyl (4-chloro-2,6-dimethyl-5-pyrimidinyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl (4-chloro-2,6-dimethyl-5-pyrimidinyl)acetate is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with chlorine and methyl groups, and an ester functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl (4-chloro-2,6-dimethyl-5-pyrimidinyl)acetate typically involves the reaction of 4-chloro-2,6-dimethyl-5-pyrimidinecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 4-chloro-2,6-dimethyl-5-pyrimidinecarboxylic acid.
Reduction: Methyl (4-chloro-2,6-dimethyl-5-pyrimidinyl)-methanol.
Substitution: 4-amino-2,6-dimethyl-5-pyrimidinyl acetate or 4-thio-2,6-dimethyl-5-pyrimidinyl acetate.
Aplicaciones Científicas De Investigación
methyl (4-chloro-2,6-dimethyl-5-pyrimidinyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl (4-chloro-2,6-dimethyl-5-pyrimidinyl)acetate involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the active pyrimidine derivative, which can then interact with enzymes or receptors in biological systems. The chlorine and methyl substitutions on the pyrimidine ring influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Methyl (4-chloro-5-pyrimidinyl)-acetate: Lacks the additional methyl groups on the pyrimidine ring.
Methyl (2,6-dimethyl-5-pyrimidinyl)-acetate: Does not have the chlorine substitution.
Ethyl (4-chloro-2,6-dimethyl-5-pyrimidinyl)-acetate: Has an ethyl ester instead of a methyl ester.
Uniqueness: methyl (4-chloro-2,6-dimethyl-5-pyrimidinyl)acetate is unique due to the specific combination of chlorine and methyl substitutions on the pyrimidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H11ClN2O2 |
|---|---|
Peso molecular |
214.65 g/mol |
Nombre IUPAC |
methyl 2-(4-chloro-2,6-dimethylpyrimidin-5-yl)acetate |
InChI |
InChI=1S/C9H11ClN2O2/c1-5-7(4-8(13)14-3)9(10)12-6(2)11-5/h4H2,1-3H3 |
Clave InChI |
KWIHONIHYVVPKD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)C)Cl)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3R,4S,5R)-2-(Acetyloxy)-4-(benzyloxy)-5-[(benzyloxy)methyl]-5-[2-(triethylsilyl)ethynyl]oxolan-3-YL acetate](/img/structure/B8276403.png)







![2-chloro-7-pyridin-2-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8276461.png)



